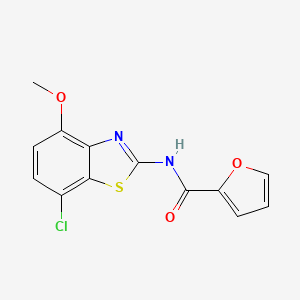

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

作用机制

Target of Action

The primary targets of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide are believed to be associated with anti-tubercular and anti-inflammatory activities . The compound has shown inhibitory effects against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . It also interacts with enzymes involved in the biosynthesis of prostaglandins, which play a key role in inflammation .

Mode of Action

The compound interacts with its targets through a variety of mechanisms. For anti-tubercular activity, it inhibits the target DprE1 , a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . In terms of anti-inflammatory activity, it is believed to inhibit the biosynthesis of prostaglandins, which are key mediators of inflammation .

Biochemical Pathways

The compound affects several biochemical pathways. In the context of tuberculosis, it disrupts the biosynthesis of arabinogalactan, thereby inhibiting the growth and proliferation of Mycobacterium tuberculosis . In terms of inflammation, it inhibits the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Result of Action

The compound’s action results in the inhibition of Mycobacterium tuberculosis growth and proliferation, offering potential therapeutic benefits for tuberculosis . Additionally, by inhibiting the biosynthesis of prostaglandins, it can potentially reduce inflammation .

生化分析

Biochemical Properties

Benzothiazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities

Cellular Effects

The cellular effects of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide are not well documented. Benzothiazole derivatives have shown inhibitory effects against M. tuberculosis

Molecular Mechanism

Benzothiazole derivatives have been found to inhibit COX-1 and COX-2 enzymes, which are involved in inflammation

准备方法

The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 7-chloro-4-methoxy-1,3-benzothiazole with furan-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane under reflux conditions .

化学反应分析

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

科学研究应用

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as an antibacterial and antifungal agent.

Medicine: It has been investigated for its potential use in the treatment of tuberculosis and other infectious diseases.

相似化合物的比较

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide can be compared with other benzothiazole derivatives such as:

2-mercaptobenzothiazole: Known for its use in the vulcanization of rubber.

Benzothiazole-2-carboxylic acid: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

7-chloro-4-methoxy-1,3-benzothiazole: A precursor for the synthesis of various benzothiazole derivatives.

This compound stands out due to its unique combination of a benzothiazole moiety with a furan-2-carboxamide group, which imparts distinct biological activities and chemical properties.

生物活性

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including its anticancer properties and mechanisms of action.

- IUPAC Name : this compound

- Molecular Formula : C12H10ClN3O3S

- Molecular Weight : 305.74 g/mol

Synthesis

The synthesis of this compound typically involves the cyclization of suitable precursors under controlled conditions. The introduction of the chloro and methoxy groups can be achieved through electrophilic aromatic substitution reactions, which are standard in the preparation of benzothiazole derivatives.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, one study evaluated its effects on various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 | 1.5 | Induction of apoptosis |

| A549 | 2.0 | Cell cycle arrest at G1 phase |

| H1299 | 1.8 | Inhibition of IL-6 and TNF-α expression |

The compound was found to reduce the levels of inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophage cells, indicating its dual role in combating inflammation and cancer progression.

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Inhibition of Cell Proliferation : The compound disrupts the cell cycle, particularly at the G1 phase, preventing cancer cells from dividing.

- Induction of Apoptosis : Flow cytometry assays have shown that treatment with this compound leads to increased caspase activity, a hallmark of apoptosis.

- Anti-inflammatory Effects : By downregulating pro-inflammatory cytokines, the compound may mitigate the tumor microenvironment that supports cancer growth.

Study 1: Dual Anticancer and Anti-inflammatory Activity

A comprehensive study synthesized several benzothiazole derivatives, including this compound. The study demonstrated that this compound not only inhibited cancer cell proliferation but also reduced inflammatory markers in vitro. The research highlighted its potential for developing dual-action therapies targeting both cancer and inflammation .

Study 2: Mechanistic Insights

Another investigation focused on elucidating the molecular pathways affected by the compound. It was found to inhibit key signaling pathways involved in cell survival, such as AKT and ERK pathways. This inhibition suggests a strategic approach to disrupt both tumor growth and inflammatory processes .

属性

IUPAC Name |

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O3S/c1-18-8-5-4-7(14)11-10(8)15-13(20-11)16-12(17)9-3-2-6-19-9/h2-6H,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFMSDWOSMYVLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。